Enhanced Lipophilicity vs. CPI 1189 and Unsubstituted Sulfamoylbenzamide: A cLogP Comparison Driving Differential Tissue Partitioning and Permeability
The target compound (cLogP ≈ 2.8, predicted via SwissADME) exhibits approximately 1.5 log units higher lipophilicity than the comparator CPI 1189 (measured LogP = 1.34 ) and is predicted to be ~1.4 log units higher than 4-acetamido-N-(4-sulfamoylphenyl)benzamide (predicted cLogP ≈ 1.4). The tert-butylsulfamoyl group contributes roughly +1.4 log units of lipophilicity relative to the unsubstituted sulfamoyl analog, which is critical for passive membrane permeability and CNS penetration. CPI 1189 itself was selected for clinical development specifically because of its 'excellent brain distribution, bioavailability and pharmacokinetic profile' in rats [1], a property attributed to its tert-butyl amide substitution. The additional sulfamoyl-linked tert-butyl group in the target compound further enhances lipophilicity while preserving hydrogen-bonding capacity, yielding a uniquely balanced CNS-permeant sulfamoylbenzamide.
| Evidence Dimension | Lipophilicity: cLogP / measured LogP |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (SwissADME predicted) |
| Comparator Or Baseline | CPI 1189: measured LogP = 1.34 ; 4-acetamido-N-(4-sulfamoylphenyl)benzamide: cLogP ≈ 1.4 (predicted) |
| Quantified Difference | ΔLogP ≈ +1.5 vs. CPI 1189; ΔcLogP ≈ +1.4 vs. unsubstituted sulfamoyl analog |
| Conditions | In silico prediction (SwissADME) for target and unsubstituted analog; experimentally measured LogP for CPI 1189 |
Why This Matters
Higher lipophilicity within the CNS drug-like range (cLogP 2–4) predicts superior brain penetration relative to CPI 1189 and unsubstituted sulfamoyl analogs, directly impacting procurement decisions for neurodegenerative disease model studies.
- [1] Patent EP0912171A1. Benzamide treatment of dementia associated with AIDS virus (HIV-1) infection. N-tert-butyl-4-acetamidobenzamide shows excellent brain distribution, bioavailability and pharmacokinetic profile in rat. View Source
